molecular formula C12H10N2O3 B2993816 Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate CAS No. 1092568-87-0

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Cat. No. B2993816
CAS RN: 1092568-87-0
M. Wt: 230.223
InChI Key: HMOOJGNQBDDOPX-UHFFFAOYSA-N
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Description

“Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate” is a chemical compound with the molecular formula C12H10N2O3 . It is also known by other names such as “3-(5-Hydroxypyrimidin-2-yl)benzoic acid Methyl ester” and "Benzoic acid, 3-(5-hydroxy-2-pyrimidinyl)-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C12H10N2O3 . The molecule includes a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to a benzoic acid moiety via a carbon-carbon bond .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 230.22 g/mol . The predicted boiling point is 326.0±34.0 °C and the predicted density is 1.297±0.06 g/cm3 .

Scientific Research Applications

Fluorescent Chemosensors for pH Discrimination

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate derivatives have been investigated for their potential as fluorescent chemosensors for pH. These chemosensors can differentiate between normal and cancer cells based on pH variations, as cancer cells exhibit a slightly more acidic environment. The fluorescence intensity of these compounds increases with pH, allowing for the naked eye identification of different pH environments, which is crucial for biological and medical applications (Dhawa et al., 2020).

Synthesis of Nucleosides

This compound is also significant in the synthesis of protected ribonucleosides, which are crucial for the synthesis of RNA and DNA-RNA mixtures. These compounds facilitate the selective benzoylation of the 2'-hydroxyl group in ribonucleosides, leading to advancements in nucleic acid research and potential therapeutic applications (Kempe et al., 1982).

Antiviral Activities

Research into pyrimidine derivatives, including those related to this compound, has shown significant antiviral activities. These compounds have been explored for their efficacy against various viruses, including retroviruses, highlighting their potential in antiviral therapy and drug development (Hocková et al., 2003).

Heterocyclic Compound Synthesis

This compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. These compounds have been synthesized and tested for their antimicrobial properties, indicating their potential in developing new antimicrobial agents (Mohammad et al., 2017).

Efficient Large-Scale Synthesis

The compound has been utilized in developing methodologies for an efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. This research provides a high-yielding route suitable for large-scale synthesis, contributing to the fields of organic and medicinal chemistry (Morgentin et al., 2009).

properties

IUPAC Name

methyl 3-(5-hydroxypyrimidin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)9-4-2-3-8(5-9)11-13-6-10(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOOJGNQBDDOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

32.7 ml (445 mmol) of thionyl chloride are added to a suspension of 88.0 g (366 mmol) of 3-(5-hydroxypyrimidin-2-yl)benzoic acid in 1.4 l of methanol, and the mixture is heated at 80° C. for 2 hours. 20 ml (276 mmol) of thionyl chloride and, after 2 hours, a further 10 ml (138 mmol) of thionyl chloride are then added. After each addition, the reaction mixture is stirred at 80° C. for 2 hours. The reaction mixture is evaporated to a volume of about 300 ml in vacuo. The precipitate formed is filtered off and dried in vacuo: methyl 3-(5-hydroxypyrimidin-2-yl)benzoate as brownish crystals; m.p. 219-223°; ESI 231 (M+H); HPLC: Rt.=2.58 min (method A).
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

78.8 g of 3-(5-hydroxypyrimidin-2-yl)benzoic acid are suspended in 1.4 l of absolute methanol, and 32.7 ml of thionyl chloride (449.8 mmol) are subsequently carefully added dropwise at RT. The reaction batch is warmed at 80° C. for 2 h. A further 20 ml of thionyl chloride (275.7 mmol) are added, and the mixture is warmed at 80° C. for a further 2 h. In order to complete the reaction, a further 10 ml of thionyl chloride (137.8 mmol) are added, and the mixture is warmed at 80° C. for a further 2 h. For work-up, 1000 ml of methanol are removed in a rotary evaporator, and the resultant residue is filtered off. The mother liquor is reduced to about 200 ml in the rotary evaporator, and the crystals formed are filtered off. The two crystal batches are combined, dried to constant weight at 50° C. in a vacuum drying cabinet.
Quantity
78.8 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
1.4 L
Type
reactant
Reaction Step Five

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